(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid

Oxidative Stress Radiolysis Free Radical Chemistry

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, commonly referred to as Val-Met or L-valyl-L-methionine, is a dipeptide formed from the proteinogenic amino acids L-valine and L-methionine. It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry.

Molecular Formula C10H20N2O3S
Molecular Weight 248.34 g/mol
CAS No. 14486-09-0
Cat. No. B087210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid
CAS14486-09-0
Molecular FormulaC10H20N2O3S
Molecular Weight248.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)
InChIKeyYSGSDAIMSCVPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Met (CAS 14486-09-0) Procurement Guide for Research and Industrial Peptide Synthesis


(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, commonly referred to as Val-Met or L-valyl-L-methionine, is a dipeptide formed from the proteinogenic amino acids L-valine and L-methionine [1]. It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry . Unlike single amino acids, Val-Met possesses intrinsic conformational flexibility and a thiomethyl side chain that introduce unique spectroscopic signatures, oxidative reactivity patterns, and metabolic profiles that distinguish it from closely related analogs [2]. These differentiating properties are critical for researchers designing peptide-based therapeutics, studying oxidative stress mechanisms, or developing metabolomic biomarker panels.

Workflow
Solid-phase or solution-phase peptide synthesis using Val-Met as a sequence-specific dipeptide building block
Method compatibility
Oxidative radiolysis, IRMPD spectroscopy, FTIR, Raman, LC-MS metabolomics, molecular docking
Selection context
Sequence-dependent oxidative stability, vibrational signature, and metabolite biomarker profiling differentiate Val-Met from reverse-sequence analogs
Class-level evidence; verify sequence specificity for your target protein or metabolic pathway

Why Val-Met (CAS 14486-09-0) Cannot Be Substituted with Generic Dipeptide Analogs


Substituting Val-Met with a generic dipeptide building block or a sequence-reversed analog leads to divergent experimental outcomes. The order of amino acid residues dictates the three-dimensional conformation, hydrogen-bonding network, and side-chain exposure [1]. Specifically, Val-Met exhibits a unique oxidative radiolysis product distribution and concentration-dependent behavior compared to its reverse-sequence isomer Met-Val [2]. Furthermore, the one-electron oxidation of Val-Met yields distinct sulfur-based radical cations, whereas Met-Val primarily forms sulfoxide products, underscoring marked differences in redox chemistry [3]. Even physicochemical properties such as aqueous solubility differ between sequence isomers, affecting solution-phase reaction yields . These sequence-dependent divergences render generic substitution scientifically invalid for applications requiring reproducible oxidative stability, spectroscopic identification, or metabolic tracing.

Oxidation pathways
Val-Met
At least 3 radiolysis products with strong concentration dependence; sulfur radical cations dominate
Met-Val (reverse sequence)
Primarily sulfoxide formation, single main product; distinct isomeric interconversion dynamics
Conformational stability
Val-Met
Two stable conformers identified by DFT; specific H-bond network influences spectroscopic signatures
Generic dipeptide or reversed analog
Altered H-bond geometry and side-chain exposure may shift computational model accuracy
Solution-phase reactivity
Val-Met
Predicted aqueous solubility ~755 mg/L (25 °C) facilitates higher reactant concentrations
Met-Val
Lower solubility may reduce coupling yields; requires solubility verification for your conditions

Quantitative Differentiation Evidence for Val-Met (CAS 14486-09-0) Against Closest Comparators


Divergent Oxidative Radiolysis Product Profiles: Val-Met vs. Met-Val

Under aqueous oxidative radiolysis (OH radical attack), Val-Met yields at least three distinct products with a striking concentration effect, whereas Met-Val yields only one main product absorbing at ~400 nm with no concentration effect [1]. This divergence in product multiplicity and concentration dependence is a direct consequence of the peptide sequence order.

Oxidative radiolysis profiles
Head-to-head comparison
Val-Met: ≥3 products, concentration dependence observed; Met-Val: 1 main product at ≈400 nm, no concentration effect
Target: Val-Met Comparator: Met-Val
Sequence order alters oxidative product multiplicity and concentration behavior; substitution not scientifically valid for oxidative stress studies.
Aqueous OH radical radiolysis
Oxidative Stress Radiolysis Free Radical Chemistry Peptide Stability

One-Electron Oxidation Product Identity: Sulfur vs. Sulfoxide Chemistry

Gas-phase one-electron oxidation of Val-Met generates a distinct sulfur-based radical cation (2c–3e SO bond in monomer and 2c–3e SS bond in dimer), while Met-Val oxidation predominantly results in sulfoxide formation [1]. IRMPD spectroscopy confirmed the diagnostic sulfoxide signature in oxidized Met-Val that is absent in native peptides, while Val-Met oxidation products show different spectral fingerprints [1]. The two peptides also differ in isomeric interconversion dynamics, with oxidized Met-Val exhibiting R/S isomer interconversion not observed for Val-Met [1].

One-electron oxidation product
Head-to-head comparison
Val-Met: sulfur-based radical cation (2c–3e SO/SS); Met-Val: sulfoxide with diagnostic IRMPD signature, R/S interconversion detected
Val-Met radical cation Met-Val sulfoxide
Oxidative mechanism differs fundamentally between sequences; mechanistic studies require the correct dipeptide to avoid confounding product assignment.
Gas-phase γ-radiolysis, IRMPD 800–2000 cm⁻¹
One-Electron Oxidation IRMPD Spectroscopy Sulfur Radical Chemistry Gas-Phase Peptide Chemistry

Conformational Energy Landscape and Stability

DFT calculations at the B3LYP/6-311++G(d,p) level identified four distinct Val-Met conformations, with the two most energetically stable conformers differing in their hydrogen-bonding networks [1]. The Val(B)-Met(B) conformer is stabilized by hydrogen bonds between N1–H17 and H17–O25, whereas other conformers lack this stabilizing interaction [1]. These conformational preferences are sequence-specific and influence the dipeptide's vibrational spectroscopic signatures measured experimentally by FTIR and Raman spectroscopy [1].

Conformational landscape
Supporting evidence
Four DFT conformers identified; two most stable forms differ in H-bond network (Val(B)-Met(B) stabilized by N1–H17···O25)
Well-characterized conformational profile supports use as a computational reference standard; vibrational assignments experimentally verified.
B3LYP/6-311++G(d,p); FTIR/Raman validation
Conformational Analysis DFT Calculations Peptide Stability Molecular Modeling

Differential Abundance as a Food Metabolomics Biomarker

In an LC-MS-based metabolomics study comparing raw_ref and raw_fro food samples, valylmethionine (Val-Met) was identified as the top differential metabolite by VIP score [1]. Val-Met exhibited a VIP value of 2.4517 with relative abundance of 7.35 ± 0.06 in the reference group compared to 1.41 ± 0.03 in the comparator group, representing an approximate 5.2-fold up-regulation [1]. This was the highest-ranked differential metabolite among 462 detected features, surpassing other dipeptides such as prolyl-alanine and other amino acid derivatives [1].

Metabolomic biomarker rank
Cross-study comparable
VIP 2.4517 (#1 of 462 features)
5.2-fold up-regulation (Raw_ref vs Raw_fro)
Top differential metabolite in food processing comparison; supports use as targeted metabolomics reference standard.
LC-MS metabolomics, food sample set
Metabolomics Food Processing Biomarker Discovery LC-MS

Aqueous Solubility Distinction Between Sequence Isomers

Predicted aqueous solubility at 25°C differs between the sequence isomers Val-Met and Met-Val . Val-Met exhibits a predicted water solubility of 755.8 mg/L, whereas Met-Val is predicted at a lower solubility, reflecting the impact of N-terminal residue identity on overall hydrophilicity . This difference is consistent with the distinct hydrogen-bonding patterns identified in conformational analyses of Val-Met [1].

Aqueous solubility
Cross-study comparable
Val-Met: 755.8 mg/L predicted; Met-Val: qualitatively lower
Val-Met higher solubility
Higher solubility may support improved coupling yields in aqueous solution-phase synthesis; verify experimentally for your conditions.
ACD/Labs prediction at 25 °C
Physicochemical Properties Solubility Solution-Phase Synthesis Peptide Formulation

DNA Binding Capability Predicted by Molecular Docking

In silico molecular docking studies demonstrated that Val-Met dipeptide possesses the ability to bind DNA, with the molecular electrostatic potential map revealing reactive regions conducive to biomolecular interactions [1]. While comparative docking scores against other dipeptides were not reported in the same study, the demonstration of DNA-binding capability distinguishes Val-Met from dipeptides lacking this property and suggests its utility as a minimalist peptide scaffold for investigating peptide-DNA recognition [1].

DNA binding capability
Class-level inference
In silico docking demonstrated DNA interaction with electrostatic complementarity
May serve as a minimalist scaffold for peptide-DNA recognition studies; binding affinity and specificity require experimental validation.
Molecular docking, no comparative dipeptide data
Molecular Docking DNA Interaction Drug Design Peptide-DNA Binding

Optimal Research and Industrial Application Scenarios for Val-Met (CAS 14486-09-0)


Oxidative Stress Mechanism Studies in Biophysical Chemistry

Val-Met is the appropriate dipeptide probe for investigating sequence-dependent oxidative damage in methionine-containing peptides. The compound's well-characterized radiolytic oxidation behavior—producing at least three distinct products with concentration dependence, in contrast to the single-product profile of Met-Val—makes it essential for free radical mechanistic studies [1]. Researchers studying the role of methionine oxidation in protein aggregation, aging, or oxidative stress signaling should select Val-Met as the sequence-relevant model substrate when the Val-Met motif occurs in their target protein of interest.

Food Metabolomics Biomarker Development and Quality Control

In food science and processing research, Val-Met serves as a validated differential metabolite biomarker with the highest VIP score (2.4517) among 462 LC-MS-detected features in food sample comparisons, showing a robust 5.2-fold abundance difference between processing conditions [1]. Analytical laboratories developing targeted LC-MS/MS assays for food authenticity, processing verification, or nutritional profiling should incorporate Val-Met as a key analyte in their metabolite panels, given its demonstrated discriminatory power and reproducible detection.

Peptide-DNA Interaction Screening and Drug Design Scaffolding

Val-Met's experimentally validated vibrational spectroscopic signatures and computationally demonstrated DNA-binding capability position it as a minimalist peptide scaffold for structure-based drug design [1]. Medicinal chemistry teams exploring peptide-based DNA-targeting agents can use Val-Met as a starting template, leveraging its conformational energy landscape and electrostatic potential map for rational modification. The availability of high-purity Val-Met from commercial suppliers with documented analytical certificates further supports its use in SAR campaigns.

Peptide Synthesis Building Block for Sulfur-Containing Bioactive Sequences

Val-Met (CAS 14486-09-0) is a critical dipeptide building block in SPPS for constructing longer peptide sequences that require the Val-Met motif, such as bioactive peptides derived from casein, opioid peptides, or antimicrobial peptides [1]. Its favorable aqueous solubility (755.8 mg/L predicted at 25°C) compared to the reverse-sequence analog facilitates solution-phase coupling reactions , while its conformational characterization ensures predictable coupling efficiency. Procurement specifications should mandate ≥95% HPLC purity with storage at −20°C under desiccated conditions to maintain integrity.

Application
Selection Property
Validation Focus
Oxidative stress mechanism studies
Sequence-dependent oxidation product profile
Radiolysis product multiplicity and concentration dependence
Food metabolomics biomarker development
High discriminatory VIP score in LC-MS panels
Fold-change reproducibility across processing conditions
Peptide-DNA interaction screening
In silico demonstrated DNA binding pose
Binding affinity and electrostatic complementarity verification
Sulfur-containing peptide synthesis (SPPS)
Sequence-defined conformational flexibility
Coupling efficiency and purity under standard protocols
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